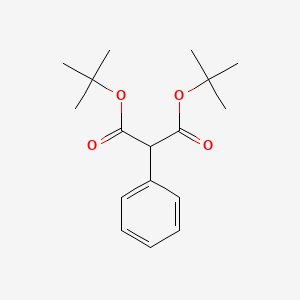![molecular formula C15H12N4O B14298701 N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide is an organic compound that belongs to the class of amides It features a fluorenylideneamino group attached to a diazenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide typically involves the reaction of fluorenone with hydrazine to form fluorenylidenehydrazine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amide or diazenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Fluorenone derivatives
Reduction: Fluorenylamines
Substitution: N-substituted fluorenylacetamides
Applications De Recherche Scientifique
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and activity. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Interference with DNA replication: By intercalating into the DNA structure.
Modulation of signaling pathways: By interacting with receptors or other signaling molecules.
Comparaison Avec Des Composés Similaires
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide can be compared with other similar compounds, such as:
Fluorenone derivatives: Similar in structure but lack the diazenylacetamide group.
Azo compounds: Contain the diazenyl group but differ in the attached functional groups.
Acetamides: Similar in containing the acetamide moiety but differ in the attached aromatic groups.
The uniqueness of this compound lies in its combination of the fluorenylideneamino and diazenylacetamide groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H12N4O |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide |
InChI |
InChI=1S/C15H12N4O/c1-10(20)16-18-19-17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3,(H,16,19,20) |
Clé InChI |
QYLOCLNECIRMLQ-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)N/N=N/N=C1C2=CC=CC=C2C3=CC=CC=C31 |
SMILES canonique |
CC(=O)NN=NN=C1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


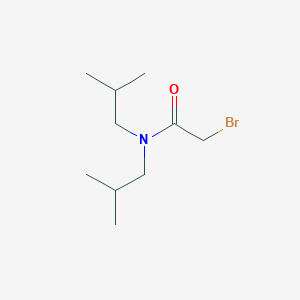
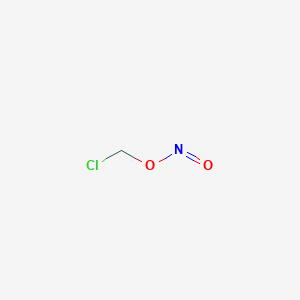


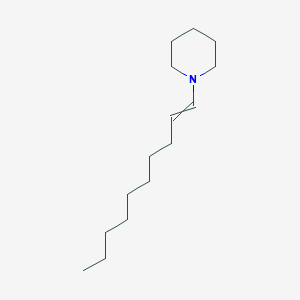

![Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene](/img/structure/B14298654.png)
![Benzene, [(hexylseleno)methyl]-](/img/structure/B14298655.png)

![2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid](/img/structure/B14298679.png)
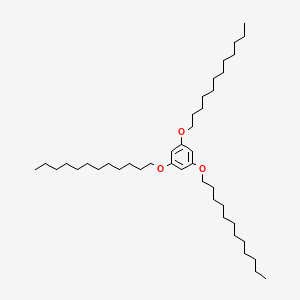
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)
